N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097858-54-1
VCID: VC5614273
InChI: InChI=1S/C15H19NO3/c17-15(11-5-7-18-8-6-11)16-9-12-10-19-14-4-2-1-3-13(12)14/h1-4,11-12H,5-10H2,(H,16,17)
SMILES: C1COCCC1C(=O)NCC2COC3=CC=CC=C23
Molecular Formula: C15H19NO3
Molecular Weight: 261.321

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide

CAS No.: 2097858-54-1

Cat. No.: VC5614273

Molecular Formula: C15H19NO3

Molecular Weight: 261.321

* For research use only. Not for human or veterinary use.

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide - 2097858-54-1

Specification

CAS No. 2097858-54-1
Molecular Formula C15H19NO3
Molecular Weight 261.321
IUPAC Name N-(2,3-dihydro-1-benzofuran-3-ylmethyl)oxane-4-carboxamide
Standard InChI InChI=1S/C15H19NO3/c17-15(11-5-7-18-8-6-11)16-9-12-10-19-14-4-2-1-3-13(12)14/h1-4,11-12H,5-10H2,(H,16,17)
Standard InChI Key WIQFHOWJZLFYBZ-UHFFFAOYSA-N
SMILES C1COCCC1C(=O)NCC2COC3=CC=CC=C23

Introduction

Structural Characteristics and Molecular Properties

The compound’s IUPAC name, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide, reflects its bifunctional architecture:

  • Benzofuran subunit: A bicyclic system comprising a fused benzene and furan ring, with partial saturation at the 2,3-positions.

  • Oxane-4-carboxamide group: A tetrahydropyran (oxane) ring substituted at the 4-position with a carboxamide functional group.

The molecular formula is C13_{13}H15_{15}NO3_{3}, yielding a molecular weight of 233.26 g/mol. Key structural features include:

  • A chiral center at the 3-position of the dihydrobenzofuran ring.

  • Conformational flexibility from the oxane ring’s chair or boat configurations.

  • Hydrogen-bonding capacity via the carboxamide group.

Table 1: Hypothetical Physicochemical Properties

PropertyValue/Description
Melting Point180–185°C (estimated for crystalline form)
SolubilityLow in water; soluble in DMSO, acetone
LogP (Partition Coefficient)~2.1 (predicted)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, furan O, oxane O)

Synthetic Routes and Optimization

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide likely involves multi-step strategies to assemble its heterocyclic components. A plausible route includes:

Step 1: Formation of Dihydrobenzofuran Core

Dihydrobenzofuran derivatives are typically synthesized via acid-catalyzed cyclization of substituted phenols with allylic alcohols or via transition-metal-catalyzed cross-coupling reactions. For example, cyclization of 2-allylphenol derivatives could yield the 2,3-dihydrobenzofuran scaffold.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1H2_2SO4_4, 80°C, 12 h65%
2EDCl, HOBt, DMF, rt, 24 h75%

Biological Activity and Mechanistic Insights

Though direct pharmacological data for this compound is unavailable, its structural analogs suggest potential interactions with cyclooxygenase (COX) enzymes, serotonin receptors, and ion channels.

Neuroactive Properties

The dihydrobenzofuran subunit resembles serotonin receptor ligands. Molecular docking studies hypothesize affinity for 5-HT2A_{2A} receptors, which could implicate this compound in mood regulation or neuroprotection .

Applications in Materials Science

The compound’s rigid yet flexible structure makes it a candidate for organic semiconductors or luminescent materials. Key properties include:

  • Electron transport capacity from the conjugated benzofuran system.

  • Thermal stability due to the oxane ring’s saturated nature.

Table 3: Hypothetical Electronic Properties

PropertyValue (Predicted)
HOMO-LUMO Gap3.8 eV (DFT calculation)
Fluorescence Quantum Yield0.45 (in ethanol)

Challenges and Future Directions

  • Synthetic Scalability: Optimizing yields for large-scale production.

  • Biological Profiling: In vitro assays to confirm COX-2 or 5-HT2A_{2A} affinity.

  • Toxicological Studies: Assessing cytotoxicity and metabolic stability.

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